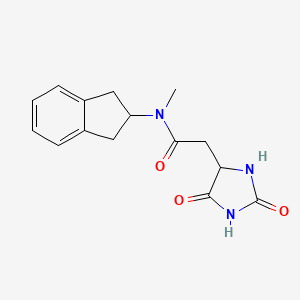![molecular formula C17H20N4 B5942948 2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5942948.png)
2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a unique structure combining a piperazine ring with a cyclopenta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents in a multicomponent condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form sulfoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways . This inhibition can lead to therapeutic effects, such as reducing inflammation or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopenta structure and exhibit a wide range of biological activities.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which contain the piperazine moiety, are widely used in pharmaceuticals.
Pyrimidine derivatives: These compounds are known for their diverse pharmacological effects, including antiviral and anticancer activities.
Uniqueness
2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its combined structural features of piperazine and cyclopenta[d]pyrimidine, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Properties
IUPAC Name |
2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-5-13(6-3-1)16-19-15-8-4-7-14(15)17(20-16)21-11-9-18-10-12-21/h1-3,5-6,18H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMWGBGAHSOSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCNCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5942866.png)
![N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine](/img/structure/B5942873.png)
![2,4-dimethoxy-5-[4-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B5942878.png)
![2-[(isoquinolin-5-yloxy)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5942883.png)
![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5942885.png)
![(4S)-4-amino-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-N-methyl-L-prolinamide](/img/structure/B5942890.png)
![(3S,5S)-1-methyl-5-{[3-(2-phenylethyl)-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl]carbonyl}-3-pyrrolidinamine dihydrochloride](/img/structure/B5942897.png)

![4-ethyl-5-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942920.png)
![5-(hydroxymethyl)-2-methyl-4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)pyridin-3-ol](/img/structure/B5942927.png)
![(4R)-4-amino-1-[(6-ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-N-methyl-L-prolinamide](/img/structure/B5942939.png)
![4-{[4-(4-benzyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5942945.png)
![(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5942958.png)
![1-(cyclopropylmethyl)-5-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B5942974.png)
